4-{3-Phenylbenzo[G]quinoxalin-2-YL}phenol
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Overview
Description
4-{3-Phenylbenzo[G]quinoxalin-2-YL}phenol is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a phenyl group attached to a benzoquinoxaline moiety, which is further connected to a phenol group. This unique structure imparts various chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-Phenylbenzo[G]quinoxalin-2-YL}phenol typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline coreOne common method involves the use of 2-chloro-3-methylquinoxaline as a starting material, which undergoes nucleophilic substitution with phenol derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{3-Phenylbenzo[G]quinoxalin-2-YL}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Halogenated derivatives and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinoxalines and related compounds.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
4-{3-Phenylbenzo[G]quinoxalin-2-YL}phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-{3-Phenylbenzo[G]quinoxalin-2-YL}phenol involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also inhibits key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells. Additionally, the phenol group can generate reactive oxygen species (ROS), contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinazoline: An isomeric compound with similar biological activities.
Phthalazine: Another nitrogen-containing heterocycle with comparable properties.
Uniqueness
4-{3-Phenylbenzo[G]quinoxalin-2-YL}phenol stands out due to its unique combination of a phenyl group, benzoquinoxaline core, and phenol group. This structure imparts enhanced biological activities and makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
4-(2-phenylbenzo[g]quinoxalin-3-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O/c27-20-12-10-17(11-13-20)24-23(16-6-2-1-3-7-16)25-21-14-18-8-4-5-9-19(18)15-22(21)26-24/h1-15,27H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDFAEVFKUFHIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3N=C2C5=CC=C(C=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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